(6Z)-6-(3,4-dimethoxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a heptyl chain, and a thiadiazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidine core, followed by the introduction of the dimethoxyphenyl group and the heptyl chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the dimethoxyphenyl group, using halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Indole-Based Covalent Inhibitors: These compounds exhibit antitumor activity and are used in cancer research.
Uniqueness
What sets (6Z)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique structure, which allows for diverse chemical modifications and a wide range of potential applications. Its combination of a thiadiazolo-pyrimidine core with a dimethoxyphenyl group and a heptyl chain provides a versatile platform for further research and development.
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
(6Z)-6-[(3,4-dimethoxyphenyl)methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-7-8-9-18-24-25-19(22)15(20(26)23-21(25)29-18)12-14-10-11-16(27-2)17(13-14)28-3/h10-13,22H,4-9H2,1-3H3/b15-12-,22-19? |
InChI Key |
YCQFUYHXDIIOGK-FDXKLOFQSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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